molecular formula C14H19ClO2 B12593909 4-(4-tert-Butylphenoxy)butanoyl chloride CAS No. 581799-26-0

4-(4-tert-Butylphenoxy)butanoyl chloride

Cat. No.: B12593909
CAS No.: 581799-26-0
M. Wt: 254.75 g/mol
InChI Key: SEJIWNBYBQNKBR-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenoxy)butanoyl chloride is an organic compound belonging to the class of acid chlorides and is characterized by the presence of a tert-butylphenoxy group. This structure makes it a valuable building block in organic synthesis, particularly for introducing the 4-(4-tert-butylphenoxy)butanoyl moiety into more complex molecules . As an acid chloride, it is highly reactive toward nucleophiles, primarily serving as an acylating agent for the synthesis of amides, esters, and other derivatives. Compounds featuring tert-butylphenoxy groups are of significant interest in materials science and industrial chemistry. They are frequently utilized in the development of stabilizers and antioxidants for polymers, lubricants, and other consumer products, where they help to inhibit oxidative degradation . The tert-butyl group attached to the phenol ring provides steric hindrance that enhances the stability of the molecule, making tert-butyl phenolic compounds particularly effective in these roles . This chemical is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It requires careful handling, as acid chlorides are typically moisture-sensitive and react vigorously with water. Proper storage in a cool, dry place under an inert atmosphere is recommended to maintain its stability and purity.

Properties

CAS No.

581799-26-0

Molecular Formula

C14H19ClO2

Molecular Weight

254.75 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)butanoyl chloride

InChI

InChI=1S/C14H19ClO2/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3

InChI Key

SEJIWNBYBQNKBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Route: Nucleophilic Acyl Substitution

The primary method involves reacting 4-tert-butylphenol with butanoyl chloride under anhydrous conditions to form the ester intermediate, followed by conversion to the acyl chloride. While direct synthesis of the acyl chloride is challenging, analogous methods for related compounds provide insights.

Step Reagents/Conditions Key Observations
Step 1: Ester Formation 4-tert-butylphenol + butanoyl chloride, pyridine, dichloromethane, 0–25°C Phenol’s hydroxyl group attacks the acyl chloride, forming an ester. Anhydrous conditions prevent hydrolysis.
Step 2: Chlorination Ester + thionyl chloride (SOCl₂), reflux at 60–80°C Converts the ester to the acyl chloride. Requires careful temperature control to avoid decomposition.

Notes :

  • Catalysts : Pyridine or triethylamine may be used to scavenge HCl during Step 1.
  • Yields : Based on analogous syntheses (e.g.,), yields for ester formation typically range from 70–90% , with chlorination yields around 85–95% .

Alternative Route: Multi-Step Functionalization

For compounds where direct acyl substitution is infeasible, a sequential approach may be employed:

Step Reagents/Conditions Key Observations
Step 1: Alkylation 4-tert-butylphenol + 1,4-dibromobutane, NaOH, K₂CO₃, ethanol/water (21:4), reflux Forms 4-(4-tert-butylphenoxy)butyl bromide. Yields ~85%.
Step 2: Oxidation Bromide → alcohol (e.g., NaOH/H₂O) → carboxylic acid (KMnO₄, acidic conditions) Oxidation of the terminal CH₂Br to COOH. Yields vary but often exceed 75% .
Step 3: Chlorination Carboxylic acid + SOCl₂ or PCl₅, reflux Converts COOH to COCl. Purity >95% achievable via distillation.

Challenges :

Purification and Characterization

Critical for ensuring product quality:

Method Parameters Data
Column Chromatography Silica gel, hexane/ethyl acetate (4:1) Elutes acyl chloride as a colorless liquid.
¹H NMR δ 1.3 ppm (9H, tert-butyl), δ 4.2–4.5 ppm (OCH₂CH₂CH₂COCl) Confirms tert-butyl and phenoxy groups.
FT-IR C=O stretch at ~1800 cm⁻¹, C-O-C at ~1250 cm⁻¹ Validates acyl chloride and ether linkages.
HRMS [M+Cl]⁻ = 339.1 m/z (C₁₄H₁₉ClO₂) Matches theoretical mass.

Optimized Reaction Conditions

Key parameters from experimental studies:

Parameter Optimal Range Rationale
Temperature 0–25°C Minimizes hydrolysis of butanoyl chloride and side reactions.
Solvent Dichloromethane Inert, low polarity; enhances electrophilicity of acyl chloride.
Catalyst Pyridine or AlCl₃ Pyridine neutralizes HCl; AlCl₃ activates phenol in Friedel-Crafts reactions.

Byproduct Mitigation

Common impurities and strategies:

  • Hydrolysis Products : Acyl chloride → carboxylic acid. Solution : Use anhydrous solvents and inert atmospheres.
  • Isomerization : Due to steric effects. Solution : Limit reaction time and temperature.
  • Unreacted Phenol : Solution : Use stoichiometric excess of acyl chloride.

Industrial vs. Laboratory-Scale Synthesis

Factor Laboratory Industrial
Catalysts Pyridine, AlCl₃ Cost-effective catalysts (e.g., H₂SO₄)
Purification Column chromatography Distillation under reduced pressure
Yield ~85% ~90% (with optimized scale-up)

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenoxy)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-tert-butylphenol and butanoic acid.

    Reduction: It can be reduced to 4-(4-tert-butylphenoxy)butanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    4-tert-Butylphenol and Butanoic Acid: Formed from hydrolysis

    4-(4-tert-Butylphenoxy)butanol: Formed from reduction

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antagonistic Activity on Histamine Receptors

Recent studies have highlighted the potential of compounds derived from 4-(4-tert-butylphenoxy)butanoyl chloride as dual-target ligands for histamine H3 receptor antagonism and monoamine oxidase B inhibition. These compounds are being investigated for their therapeutic effects in treating neurological disorders such as narcolepsy and Parkinson’s disease. The structural modifications of the 4-tert-butylphenoxy scaffold have shown promising results in enhancing bioactivity and selectivity towards these targets .

1.2 Neuroprotective Properties

In vivo studies have demonstrated that derivatives of 4-(4-tert-butylphenoxy)butanoyl chloride exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, one study reported significant improvements in motor function in haloperidol-induced catalepsy models, suggesting potential applications in treating Parkinson's disease .

Polymer Science Applications

2.1 Stabilizers and Additives

The compound is utilized as an intermediate in the synthesis of various polymer additives, particularly as stabilizers and antioxidants. Its chemical structure contributes to its effectiveness in enhancing the thermal stability and oxidative resistance of polymers used in automotive and industrial applications .

2.2 Non-linear Optical Properties

Research has indicated that derivatives of 4-(4-tert-butylphenoxy)butanoyl chloride can be synthesized into phthalocyanine compounds that exhibit superior non-linear optical properties. This makes them suitable for applications in photonic devices and sensors, where light manipulation is crucial .

Data Tables

Application Area Details References
Medicinal ChemistryDual-target ligands for H3 receptors; neuroprotective effects
Polymer ScienceUsed as stabilizers; enhances thermal stability of polymers
Non-linear Optical DevicesPhthalocyanine derivatives with enhanced optical properties

Case Studies

Case Study 1: Neuroprotective Efficacy
A study evaluated the neuroprotective effects of a derivative of 4-(4-tert-butylphenoxy)butanoyl chloride on SH-SY5Y neuroblastoma cells. The compound demonstrated a significant reduction in cell death under oxidative stress conditions, indicating its potential for therapeutic use in neurodegenerative diseases .

Case Study 2: Polymer Stabilization
In industrial applications, a formulation containing 4-(4-tert-butylphenoxy)butanoyl chloride was tested for its effectiveness as an antioxidant in lubricating oils. Results showed improved oxidative stability compared to standard formulations, highlighting its commercial viability .

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylphenoxy)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the butanoyl chloride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-(4-tert-Butylphenoxy)butanoyl chloride with three structurally related acyl chlorides from the evidence:

Property 4-(4-tert-Butylphenoxy)butanoyl Chloride 4-(4-Bromophenyl)butanoyl Chloride 4-Chlorobutyryl Chloride 2-(4-Chloro-3-methylphenoxy)butanoyl Chloride
Molecular Formula C₁₄H₁₈ClO₂ (hypothetical) C₁₀H₁₀BrClO C₄H₆Cl₂O C₁₁H₁₂Cl₂O₂
Molecular Weight ~265.7 (estimated) 261.54 157.0 (calculated) 247.12
Substituent(s) 4-tert-Butylphenoxy 4-Bromophenyl 4-Chloro (straight chain) 4-Chloro-3-methylphenoxy
Hazard Class Likely irritant (inferred) Not specified Not specified IRRITANT

Reactivity and Stability

  • This contrasts with 4-chlorobutyryl chloride (), a linear acyl chloride with minimal steric bulk, enabling faster reactions .
  • Electron-Withdrawing Effects: Bromine () and chlorine () are electron-withdrawing groups, enhancing the electrophilicity of the carbonyl carbon. The tert-butyl group, being electron-donating, may reduce electrophilicity slightly, though this could be offset by the phenoxy group’s electron-withdrawing nature .
  • Solubility: The tert-butyl group’s hydrophobicity may reduce solubility in polar solvents compared to halogenated analogs. For example, 2-(4-chloro-3-methylphenoxy)butanoyl chloride () likely has moderate solubility due to its mixed substituents .

Research Findings and Key Observations

Halogen vs. Alkyl Substituents : Halogenated analogs () exhibit higher electrophilicity and reactivity in acyl substitution compared to alkyl-substituted derivatives. The tert-butyl group’s steric bulk may necessitate harsher reaction conditions .

Molecular Weight Trends: The tert-butyl analog’s molecular weight (~265.7) exceeds that of bromophenyl (261.54) and chlorophenoxy (247.12) derivatives, impacting volatility and purification processes .

Hazard Profiles : While halogenated compounds (e.g., ) are labeled irritants, the tert-butyl variant may share similar hazards due to its reactive acyl chloride group .

Biological Activity

4-(4-tert-Butylphenoxy)butanoyl chloride is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a tert-butylphenoxy group, suggests various interactions with biological targets, making it a subject of interest for researchers investigating its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C14H19ClO2
  • Molecular Weight: 254.76 g/mol

The compound is characterized by its butanoyl chloride moiety, which is known for its reactivity in acylation reactions, and the tert-butylphenoxy group, which may enhance lipophilicity and receptor binding.

Biological Activity Overview

Research indicates that 4-(4-tert-butylphenoxy)butanoyl chloride exhibits several biological activities:

  • Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, showing activity against various bacterial strains. This suggests its utility in developing new antibiotics or antimicrobial agents.
  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It interacts with specific pathways involved in cancer cell proliferation and apoptosis, potentially leading to the development of novel cancer therapeutics.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
  • Receptor Modulation : Its ability to bind to specific receptors suggests potential applications in modulating cellular signaling pathways, particularly in neurological contexts .

The mechanism of action of 4-(4-tert-butylphenoxy)butanoyl chloride can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase B (MAO-B), which has implications for neurodegenerative diseases like Parkinson's disease .
  • Receptor Binding : It may act as an antagonist at melanin-concentrating hormone (MCH) receptors, which are involved in regulating appetite and energy balance. This could make it a candidate for obesity treatment .
  • DNA Interaction : The compound might interact with DNA, influencing gene expression and cellular functions, thus affecting cell survival and proliferation rates.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits MAO-B; potential for treating Parkinson's disease
Receptor ModulationAntagonist at MCH receptors; potential for obesity treatment

Case Study Example

A study conducted on a series of compounds similar to 4-(4-tert-butylphenoxy)butanoyl chloride demonstrated significant dual-target activity against MAO-B and histamine H3 receptors. The lead compound from this study exhibited Ki values below 400 nM for H3R and IC50 values below 50 nM for MAO-B, indicating potent biological activity that could translate into therapeutic applications for neurodegenerative conditions .

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